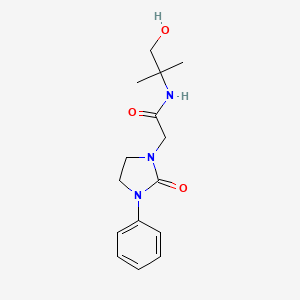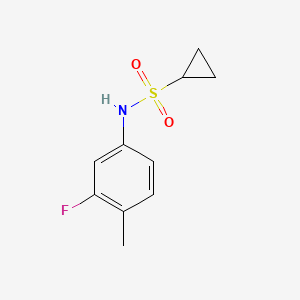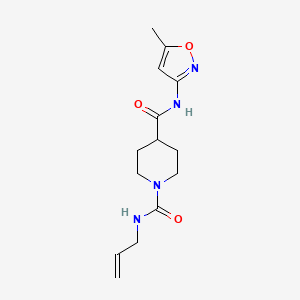![molecular formula C15H20N2O3 B6586362 N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide CAS No. 1219914-13-2](/img/structure/B6586362.png)
N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In general, compounds like N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide belong to the class of organic compounds known as amides. These are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzyl group (a benzene ring attached to a methylene group), a cyclopentyl group (a five-membered carbon ring), and an amide group (a carbonyl group linked to a nitrogen atom) .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and chemical stability. These properties are typically determined experimentally .Scientific Research Applications
Benzylic Position Reactions
The compound contains a benzyl group, which is a common site for various chemical reactions . The benzylic position is particularly reactive due to the stability provided by the adjacent aromatic ring . This allows for a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Algicidal Agent
Research has shown that derivatives of N1-benzyl-N3, N3-diethylpropane-1,3-diamine, a similar compound, have been used to develop algicidal agents . These agents are used to control harmful algal blooms that cause water pollution . It’s possible that “N1-benzyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide” could have similar applications.
Cycloalkane Structure
The compound contains a cyclopentyl group, which is a type of cycloalkane . Cycloalkanes are used in a variety of applications, including as a structural motif in the development of pharmaceuticals and performance materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N'-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(16-10-12-6-2-1-3-7-12)14(19)17-11-15(20)8-4-5-9-15/h1-3,6-7,20H,4-5,8-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUPSDHEMVKIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)


![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)